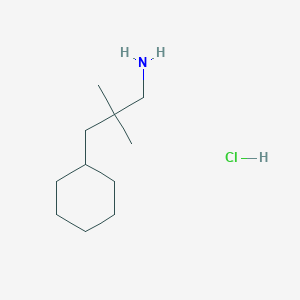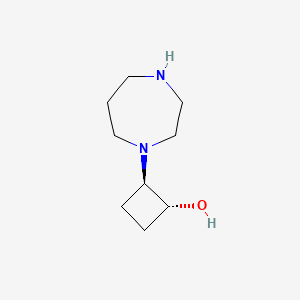
trans-2-(1,4-ジアゼパン-1-イル)シクロブタン-1-オール
概要
説明
Trans-2-(1,4-Diazepan-1-yl)cyclobutan-1-ol: is a chemical compound with the molecular formula C₉H₁₈N₂O and a molecular weight of 170.25 g/mol . It features a cyclobutane ring substituted with a diazepane moiety and a hydroxyl group. This compound is primarily used in research and development settings, particularly in the field of pharmaceutical testing .
科学的研究の応用
Chemistry: Trans-2-(1,4-Diazepan-1-yl)cyclobutan-1-ol is used as a reference standard in analytical chemistry for the development and validation of analytical methods. It is also employed in the synthesis of more complex molecules in organic chemistry research.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new therapeutic agents, particularly those targeting neurological pathways due to its diazepane structure.
Industry: In the industrial sector, trans-2-(1,4-Diazepan-1-yl)cyclobutan-1-ol is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other chemical products.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(1,4-Diazepan-1-yl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutanone derivative with a diazepane under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for trans-2-(1,4-Diazepan-1-yl)cyclobutan-1-ol are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: Trans-2-(1,4-Diazepan-1-yl)cyclobutan-1-ol can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, which can convert the hydroxyl group to a hydrogen, forming hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, where it can be replaced by other nucleophiles such as halides or amines, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, often in the presence of a base or under reflux conditions.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Hydrocarbons.
Substitution: Halides, amines.
作用機序
The mechanism of action of trans-2-(1,4-Diazepan-1-yl)cyclobutan-1-ol is not fully elucidated, but it is believed to interact with specific molecular targets in the central nervous system. The diazepane moiety suggests potential activity at gamma-aminobutyric acid (GABA) receptors, which are involved in inhibitory neurotransmission. This interaction may modulate neuronal activity and produce sedative or anxiolytic effects.
類似化合物との比較
1,4-Diazepane: A simpler analog without the cyclobutane ring.
Cyclobutanol: Lacks the diazepane moiety.
2-(1,4-Diazepan-1-yl)ethanol: Similar structure but with an ethyl chain instead of a cyclobutane ring.
Uniqueness: Trans-2-(1,4-Diazepan-1-yl)cyclobutan-1-ol is unique due to the combination of the cyclobutane ring and the diazepane moiety, which imparts distinct chemical and pharmacological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
(1R,2R)-2-(1,4-diazepan-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c12-9-3-2-8(9)11-6-1-4-10-5-7-11/h8-10,12H,1-7H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYYRMIXTZPMOA-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCN(C1)[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


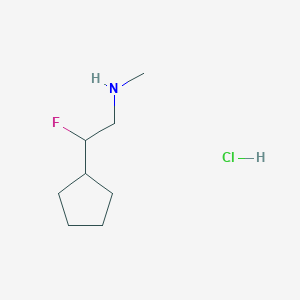
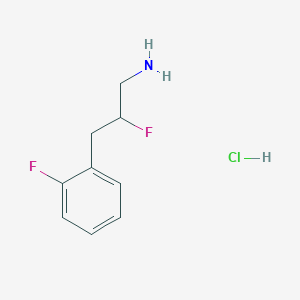
amine hydrochloride](/img/structure/B1484868.png)
![3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484869.png)
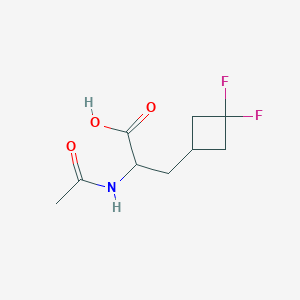
![1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1484873.png)
![3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride](/img/structure/B1484874.png)
![3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484876.png)
![methyl({3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1484877.png)
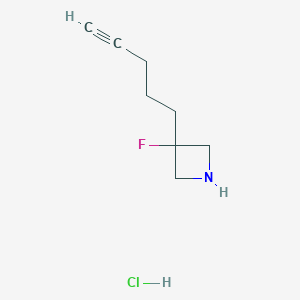
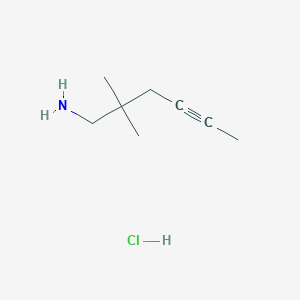
![Methyl[2-methyl-2-(oxan-4-yl)propyl]amine hydrochloride](/img/structure/B1484884.png)
amine hydrochloride](/img/structure/B1484886.png)
